molecular formula C10H9BrO B1266366 (4-bromophenyl)(cyclopropyl)methanone CAS No. 6952-89-2

(4-bromophenyl)(cyclopropyl)methanone

Cat. No.: B1266366
CAS No.: 6952-89-2
M. Wt: 225.08 g/mol
InChI Key: QTHHOINSCNBYQO-UHFFFAOYSA-N
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Description

(4-bromophenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C₁₀H₉BrO It is a member of the cyclopropyl ketone family, characterized by a cyclopropyl group attached to a ketone functional group

Scientific Research Applications

(4-bromophenyl)(cyclopropyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-bromophenyl)(cyclopropyl)methanone can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzoyl chloride with cyclopropylmagnesium bromide in an ether solvent. The reaction is typically carried out under reflux conditions, followed by hydrolysis to yield the desired ketone.

Industrial Production Methods: In an industrial setting, the preparation of 4-bromophenyl cyclopropyl ketone may involve the use of Grignard reagents. For example, 4-bromobenzoyl chloride can be reacted with cyclopropylmagnesium bromide in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is then subjected to hydrolysis and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (4-bromophenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-bromobenzoic acid.

    Reduction: Formation of 4-bromophenyl cyclopropyl alcohol.

    Substitution: Formation of various substituted phenyl cyclopropyl ketones.

Mechanism of Action

The mechanism of action of 4-bromophenyl cyclopropyl ketone involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or other proteins, potentially inhibiting their activity. The bromine atom in the phenyl ring can also participate in electrophilic aromatic substitution reactions, further contributing to the compound’s reactivity.

Comparison with Similar Compounds

  • 4-Chlorophenyl cyclopropyl ketone
  • 4-Fluorophenyl cyclopropyl ketone
  • 4-Methylphenyl cyclopropyl ketone

Comparison: (4-bromophenyl)(cyclopropyl)methanone is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity influence the compound’s chemical behavior, making it more reactive in certain substitution and oxidation reactions.

Properties

IUPAC Name

(4-bromophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHHOINSCNBYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219774
Record name 4-Bromophenyl cyclopropyl ketone
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Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6952-89-2
Record name (4-Bromophenyl)cyclopropylmethanone
Source CAS Common Chemistry
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Record name 4-Bromophenyl cyclopropyl ketone
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Record name 6952-89-2
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Record name 4-Bromophenyl cyclopropyl ketone
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Record name 4-bromophenyl cyclopropyl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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